REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][CH2:9][CH2:10][N:11]1[CH2:16][CH2:15][N:14]([C:17]2[CH:22]=[CH:21][C:20]([N+:23]([O-:25])=[O:24])=[CH:19][CH:18]=2)[CH2:13][CH2:12]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].NC1C=CC(N2CCN(CCNC(OC(C)(C)C)=O)CC2)=CC=1>C(O)C.[Pd]>[C:1]([O:5][C:6]([NH:8][CH2:9][CH2:10][N:11]1[CH2:12][CH2:13][N:14]([C:17]2[CH:18]=[CH:19][C:20]([N+:23]([O-:25])=[O:24])=[CH:21][CH:22]=2)[CH2:15][CH2:16]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:0.1|
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Name
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4-(4-Aminophenyl)-1-(2-tert-butoxycarbonylaminoethyl)piperazine 1-(2-Tert-butoxycarbonylaminoethyl)-4-(4-nitrophenyl)piperazine
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Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NCCN1CCN(CC1)C1=CC=C(C=C1)[N+](=O)[O-].NC1=CC=C(C=C1)N1CCN(CC1)CCNC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
100 mg
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Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
solvent evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NCCN1CCN(CC1)C1=CC=C(C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |